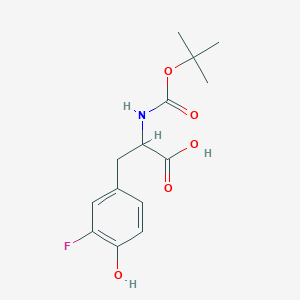Boc-3-fluoro-DL-tyrosine
CAS No.: 221077-78-7
Cat. No.: VC5403559
Molecular Formula: C14H18FNO5
Molecular Weight: 299.298
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 221077-78-7 |
|---|---|
| Molecular Formula | C14H18FNO5 |
| Molecular Weight | 299.298 |
| IUPAC Name | 3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
| Standard InChI Key | PIDYYTCMUSVKTJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Boc-3-fluoro-DL-tyrosine (, molecular weight 299.30 g/mol) is synthesized by modifying the tyrosine backbone. Key features include:
-
Boc protection: The tert-butoxycarbonyl group shields the amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions .
-
Fluorine substitution: A fluorine atom at the 3-position of the phenyl ring alters electronic properties and steric interactions compared to native tyrosine .
Table 1: Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Melting Point | Not reported (dec. >200°C) | |
| Solubility | Soluble in DMSO, methanol, DMF | |
| Storage Conditions | 2–8°C under inert atmosphere |
Synthesis Methods
The synthesis involves two primary steps:
-
Fluorination of Tyrosine: 3-Fluoro-DL-tyrosine is prepared via electrophilic aromatic substitution or enzymatic halogenation .
-
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a dioxane/water mixture with triethylamine as a base .
Reaction Scheme:
This method yields the Boc-protected derivative in ~50–70% purity, requiring HPLC purification for biomedical applications .
Biochemical Applications
Protein Biosynthesis Studies
Boc-3-fluoro-DL-tyrosine is incorporated into proteins via SPPS or nonsense suppression mutagenesis to study:
-
Enzyme active sites: Fluorine’s electronegativity perturbs hydrogen bonding and π-stacking in enzymes like β-galactosidase and ribonucleotide reductase .
-
Structural stability: Halogenation increases thermal stability in bacteriorhodopsin by 5–10°C compared to wild-type .
Table 2: Case Studies in Protein Engineering
Spectroscopic Probes
-
EPR/ENDOR spectroscopy: The fluorine atom enhances hyperfine coupling constants, enabling precise mapping of radical intermediates in enzymes .
-
Fluorescence quenching: Fluorination red-shifts tyrosine’s UV absorption (), aiding in protein folding studies .
| Parameter | Value | Source |
|---|---|---|
| GHS Pictogram | Exclamation mark (GHS07) | |
| Hazard Statements | H315, H319 (skin/eye irritation) | |
| Precautionary Measures | P264, P280, P305+P351+P338 |
Research Advancements
Computational Modeling
Molecular dynamics simulations using AMBER ff15ipq force field reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume